H-Pro-pNA.TFA
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.C2HF3O2/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;3-2(4,5)1(6)7/h3-6,10,12H,1-2,7H2,(H,13,15);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVEVYREUUAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of H Pro Pna.tfa S Role in Enzymatic Assays
H-Pro-pNA.TFA serves as a critical component in various enzyme activity assays. chemimpex.com It is specifically designed as a substrate for proteases, which are enzymes that break down proteins and peptides. chemimpex.compentapharm.com The compound consists of an L-proline residue linked to a p-nitroanilide (pNA) group, with a trifluoroacetate (B77799) (TFA) salt counterion. chemicalbook.commendelchemicals.com The TFA component enhances its solubility and stability in different solvents, making it suitable for a wide range of experimental conditions. chemimpex.com
In an enzymatic assay, the protease specifically recognizes and cleaves the peptide bond between the proline residue and the p-nitroanilide group. This cleavage releases p-nitroaniline, a yellow-colored compound that absorbs light at a wavelength of 405 nm. pentapharm.comchemicalbook.com The intensity of the yellow color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the activity of the enzyme. pentapharm.com By measuring the rate of color formation using a spectrophotometer, researchers can determine the kinetics of the enzymatic reaction. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | L-Proline p-nitroanilide trifluoroacetate salt, Pro-pNA, H-L-Pro-pNA Trifluoracetate chemicalbook.comchemdad.com |
| CAS Number | 108321-19-3 chemicalbook.com |
| Molecular Formula | C13H14F3N3O5 chemicalbook.com |
| Molecular Weight | 349.27 g/mol chemicalbook.com |
| Form | Off-white to yellow crystalline powder chemicalbook.comchemdad.com |
| Storage Temperature | 2-8°C chemicalbook.com |
Significance in the Quantitative Assessment of Proteolytic Activity
The use of H-Pro-pNA.TFA allows for the precise and quantitative measurement of proteolytic activity. chemimpex.com This is crucial for understanding the function of proteases in various biological processes. The development of a colored product that can be detected spectrophotometrically provides a continuous and real-time method for monitoring enzyme activity. pentapharm.com This quantitative approach is essential for determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.govnih.gov
The ability to quantify proteolytic activity is vital in numerous research areas, including drug discovery. chemimpex.com For instance, this compound is employed in high-throughput screening assays to identify potential inhibitors of specific proteases. chemimpex.com By measuring the reduction in color formation in the presence of a test compound, researchers can assess its inhibitory effect on the enzyme's activity.
Contextualization Within Proline Specific Peptidase Research
Development and Optimization of Spectrophotometric Assays for this compound Hydrolysis
Spectrophotometric assays utilizing this compound are fundamental for quantifying the activity of proline-specific peptidases. These assays are predicated on the enzymatic cleavage of the amide bond linking the proline residue to a p-nitroaniline (pNA) chromophore.
Principles of p-Nitroaniline Product Detection
The enzymatic hydrolysis of this compound by a peptidase, such as prolyl aminopeptidase (B13392206), liberates p-nitroaniline (pNA). vulcanchem.comncats.io While the substrate this compound itself is largely colorless, the product, pNA, is a chromogenic molecule that exhibits a distinct yellow color in solution. lonza.com This colorimetric property is the cornerstone of the assay. ncats.io The concentration of the released pNA can be quantified by measuring the absorbance of the solution at or near its absorption maximum, which is typically around 405-410 nm. vulcanchem.comlonza.comnih.gov The amount of pNA produced is directly proportional to the enzymatic activity under defined conditions. ncats.io This principle allows for the continuous monitoring of the reaction progress and the determination of initial reaction velocities, which are crucial for kinetic studies. vulcanchem.com The molar extinction coefficient of p-nitroaniline at 410 nm is approximately 8,800 M⁻¹cm⁻¹, providing a basis for converting absorbance measurements into the concentration of the product formed. nih.gov
Optimization of Reaction Parameters (e.g., pH, Temperature, Ionic Strength)
To ensure accurate and reproducible results, the conditions of the enzymatic assay must be carefully optimized. Key parameters that significantly influence enzyme activity include pH, temperature, and ionic strength.
pH: The optimal pH for peptidase activity using this compound varies depending on the specific enzyme. For instance, a prolyl aminopeptidase from Debaryomyces hansenii showed optimal activity at pH 7.5. nih.gov Similarly, a prolyl aminopeptidase from Talaromyces emersonii was most active between pH 7 and 8, with a peak at pH 7.4. researchgate.net In contrast, dipeptidyl peptidase II (DPPII) exhibits an acidic pH optimum. nih.gov Researchers typically test a broad pH range using a series of buffers to identify the pH at which the enzyme exhibits maximum catalytic efficiency. nih.gov
Temperature: Enzyme activity is also highly dependent on temperature. The optimal temperature for the prolyl aminopeptidase from D. hansenii was found to be 45°C, while the enzyme from T. emersonii showed maximal activity at 50°C. nih.govresearchgate.net For the cold-active prolyl iminopeptidase from the yeast Glaciozyma antarctica PI12, the optimal temperature is 30°C. mdpi.com Exceeding the optimal temperature can lead to rapid denaturation and loss of activity. researchgate.net
Ionic Strength: The ionic strength of the reaction buffer can also affect enzyme kinetics. While not always as pronounced as pH and temperature effects, it is an important parameter to consider for standardization. The inclusion of salts like NaCl can influence enzyme conformation and substrate binding. nih.gov The effect of ionic strength is often evaluated by varying the concentration of the buffer or adding neutral salts.
Below is a table summarizing the optimal reaction conditions for various peptidases that utilize proline-pNA based substrates.
| Enzyme | Source | Optimal pH | Optimal Temperature (°C) |
| Prolyl Aminopeptidase (PAP) | Debaryomyces hansenii | 7.5 | 45 |
| Prolyl Aminopeptidase (TePAP) | Talaromyces emersonii | 7.4 | 50 |
| Prolyl Iminopeptidase (GaPIP) | Glaciozyma antarctica PI12 | 7.0 | 30 |
| Aminopeptidase and X-prolyl-dipeptidyl Aminopeptidase | Lactobacillus helveticus | 6.0 | 33 |
| Dipeptidyl Peptidase II (DPPII) | Human Seminal Plasma | 5.5 (Acidic Optimum) | Not Specified |
Strategies for Reaction Termination and Product Quantification
To accurately measure the amount of pNA produced at a specific time point, the enzymatic reaction must be effectively stopped. Common strategies for reaction termination include:
Addition of Acid: Introducing a strong acid, such as trichloroacetic acid (TCA), can denature the enzyme and thus halt the reaction. plos.orgnih.gov For example, a 50% (v/v) acetic acid solution has been used to terminate the reaction in assays for PepX and PepN. plos.org
Addition of a Strong Base or pH Shift: Adding a solution like sodium carbonate can drastically shift the pH, which stops the enzymatic activity and can also enhance the color of the pNA product for detection. mdpi.com
Use of Specific Inhibitors: While less common for routine assays, the addition of a potent and specific inhibitor can also be used to stop the reaction.
Once the reaction is terminated, the mixture is often centrifuged to pellet any precipitated protein, and the absorbance of the clear supernatant is measured spectrophotometrically at 405-410 nm. nih.gov A standard curve prepared with known concentrations of p-nitroaniline is used to convert the absorbance readings into the amount of product formed. illinois.edu This allows for the calculation of the enzyme's specific activity, typically expressed in units such as micromoles of product formed per minute per milligram of enzyme. nih.gov
Comparative Methodologies Employing this compound
The utility of this compound is further understood by comparing it to other available substrates and by its integration into modern screening platforms.
Assessment Against Other Chromogenic and Fluorogenic Peptidase Substrates
This compound belongs to a broader class of chromogenic substrates that utilize p-nitroaniline as a reporter group. ncats.io Other examples include substrates for enzymes like trypsin and chymotrypsin. tandfonline.com While effective, chromogenic assays using pNA substrates can sometimes be limited by their sensitivity, especially when detecting very low levels of enzyme activity. nih.gov
Fluorogenic substrates represent a more sensitive alternative. These substrates, such as those based on 7-amino-4-methylcoumarin (B1665955) (AMC) or resorufin, release a fluorescent product upon enzymatic cleavage. nih.govthermofisher.comcosmobio.co.jp The high quantum yield of these fluorophores allows for detection at much lower concentrations compared to chromogenic products. For example, a prolyl aminopeptidase from Debaryomyces hansenii was assayed using the fluorogenic substrate L-proline-7-amido-4-methylcoumarin (Pro-AMC), which allows for highly sensitive detection. nih.gov Studies have shown that dipeptidyl peptidase II (DPPII) prefers chromogenic pNA-derived substrates over fluorogenic 4-methoxy-2-naphthylamide (4Me2NA)-derived ones. nih.govnih.gov However, fluorogenic substrates often provide significantly greater sensitivity in enzyme assays. thermofisher.com
The choice between a chromogenic and a fluorogenic substrate depends on the specific requirements of the experiment, including the expected enzyme concentration, the required sensitivity, and the available instrumentation.
The following table provides a comparison of kinetic parameters for different peptidase substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Prolyl Oligopeptidase (porcine) | Z-Gly-Pro-pNA | 1.7 | 2.1 | 1.2 x 10⁶ |
| Dipeptidyl Peptidase IV | Gly-Pro-pNA | - | - | 4.2 x 10⁵ |
| Dipeptidyl Peptidase II (human) | Lys-Pro-pNA | - | - | 4.1 x 10⁶ |
| Dipeptidyl Peptidase II (human) | Ala-Pro-pNA | - | - | 2.6 x 10⁶ |
| Prolyl Endopeptidase (Flavobacterium) | Suc-Ala-Pro-pNA | 1.1 mM | 670 | 6.1 x 10⁵ |
Note: Data is compiled from various sources and experimental conditions may differ. nih.govuni-halle.denih.govoup.com
Integration into High-Throughput Screening Platforms for Enzyme Activity
The reliability and straightforward nature of the this compound assay make it highly suitable for high-throughput screening (HTS) applications. chemimpex.comvulcanchem.com HTS allows for the rapid testing of large libraries of compounds to identify potential enzyme inhibitors or activators. creative-enzymes.com The assay can be miniaturized and automated for use in multi-well plates (e.g., 96- or 384-well plates). creative-enzymes.comepo.org In this format, a large number of reactions can be run in parallel, significantly accelerating the drug discovery and enzyme characterization processes. creative-enzymes.complos.org The colorimetric readout is easily quantifiable using a microplate reader, making data acquisition fast and efficient. lonza.com This integration into HTS platforms is crucial for identifying lead compounds in pharmaceutical development and for large-scale enzyme profiling studies. vulcanchem.complos.org
Determination of Steady-State Kinetic Parameters (KM, kcat, kcat/KM)
The steady-state kinetic parameters—Michaelis constant (KM), catalytic constant (kcat), and specificity constant (kcat/KM)—are fundamental to characterizing enzyme performance. For enzymes that hydrolyze H-Pro-pNA, these parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. acs.orgnih.gov
Different enzymes exhibit a wide range of kinetic values with proline-p-nitroanilide substrates, reflecting their varying affinities and catalytic efficiencies. For instance, a prolyl endopeptidase from Sphingomonas capsulata showed a KM of 1.7 µM and a kcat of 2.1 s⁻¹, resulting in a kcat/KM of 1.2 µM⁻¹s⁻¹. uni-halle.de In contrast, a recombinant porcine prolyl endopeptidase displayed a KM of 14.7 µM and a kcat of 95.6 s⁻¹, yielding a higher catalytic efficiency of 6.5 µM⁻¹s⁻¹. uni-halle.de Another study on a prolyl endopeptidase from Aspergillus oryzae using a similar substrate, Z-Gly-Pro-pNA, reported a KM of 1.5 mM and a kcat of 60 s⁻¹. dtu.dk These variations highlight the diverse catalytic strategies employed by different prolyl peptidases.
The following table summarizes the steady-state kinetic parameters for the hydrolysis of proline-p-nitroanilide substrates by various enzymes.
| Enzyme Source | Substrate | KM | kcat | kcat/KM | Reference |
| Sphingomonas capsulata PEP | Z-Gly-Pro-pNA | 1.7 µM | 2.1 s⁻¹ | 1.2 µM⁻¹s⁻¹ | uni-halle.de |
| Recombinant Porcine PEP | Z-Gly-Pro-pNA | 14.7 µM | 95.6 s⁻¹ | 6.5 µM⁻¹s⁻¹ | uni-halle.de |
| Recombinant Porcine PEP | Z-Gly-Pro-pNA | 5.9 µM | 32.5 s⁻¹ | 5.5 µM⁻¹s⁻¹ | uni-halle.de |
| Aspergillus oryzae PEP | Z-Gly-Pro-pNA | 1.5 mM | 60 s⁻¹ | 0.04 µM⁻¹s⁻¹ | dtu.dk |
This table is interactive. Click on the headers to sort the data.
It is important to note that while steady-state parameters provide valuable information, they represent composite values of intrinsic rate constants and may not fully elucidate the entire kinetic mechanism, especially for complex enzymes like human neutrophil elastase. plos.org
Investigation of Enzyme Catalytic Mechanisms with this compound as a Substrate
Substrate saturation kinetics, a hallmark of Michaelis-Menten behavior, are routinely analyzed using H-Pro-pNA. researchgate.net The hyperbolic relationship between the initial reaction rate and the substrate concentration provides evidence for the formation of an enzyme-substrate complex. Studies on antibody-catalyzed peptide isomerization have demonstrated saturation kinetics with the substrate Suc-Ala-Ala-Pro-Phe-pNA, indicating a mechanism involving a binding event followed by a catalytic step. pnas.org Similarly, prolyl endopeptidases from various sources exhibit saturation kinetics when assayed with Z-Gly-Pro-pNA, allowing for the determination of KM and Vmax. dtu.dk
Solvent isotope effect (SIE) studies, where H₂O in the reaction buffer is replaced with D₂O, are a powerful tool for probing the involvement of proton transfer in the rate-limiting step of an enzymatic reaction. For the hydrolysis of H-Pro-pNA, a significant SIE, where the reaction rate is slower in D₂O, suggests that a chemical step involving proton movement, such as the formation of the tetrahedral intermediate or the acylation/deacylation of the enzyme, is at least partially rate-limiting. acs.orgnih.gov For example, studies on the metalloaminopeptidase PaPepA showed that solvent kinetic isotope effects could be determined by plotting saturation curves in both H₂O and 80% D₂O. nih.gov
Prolyl endopeptidases (PEPs) are typically composed of two domains: a catalytic domain and a β-propeller domain. The interplay and movement between these two domains are crucial for substrate binding and catalysis. nih.gov H-Pro-pNA and similar substrates are used to probe how mutations at the interdomain interface affect catalytic activity. nih.govnih.gov Structural studies have revealed that PEPs can exist in open and closed conformations. nih.gov The binding of a substrate or inhibitor can induce a conformational change from the open to the closed form, bringing key catalytic residues into the correct orientation for catalysis. For instance, a salt bridge between specific residues can act as a latch for the opening and closing of the didomain enzyme, and other interfacial residues may help secure the incoming peptide substrate. nih.gov The study of H-Pro-pNA hydrolysis by various PEP mutants has provided valuable insights into the role of these interdomain dynamics in catalysis and substrate specificity. nih.govresearchgate.net
Influence of Solvent Isotope Effects on Catalytic Rates
pH-Rate and Temperature Dependence Profiles of this compound Hydrolysis
The enzymatic hydrolysis of H-Pro-pNA is significantly influenced by pH and temperature. Determining the pH-rate profile, by measuring enzyme activity across a range of pH values, can provide information about the ionization states of critical amino acid residues in the active site. acs.orgpnas.org Typically, bell-shaped pH-rate profiles are observed, indicating the requirement for both an acidic and a basic group in their optimal protonation states for catalysis. acs.org
Temperature dependence studies reveal the optimal temperature for enzyme activity and can provide information about the thermal stability of the enzyme. acs.orgnih.gov For example, a prolyl endopeptidase from Aspergillus oryzae displayed optimal activity at 63°C. dtu.dk Kinetic analysis at different temperatures allows for the calculation of thermodynamic parameters such as the activation energy of the reaction.
Enzyme Substrate Specificity Profiling Using H Pro Pna.tfa
Characterization of Prolyl Aminopeptidase (B13392206) Specificity
Prolyl aminopeptidases are exopeptidases that cleave a single amino acid from the N-terminus of a peptide, with a preference for proline at the N-terminal position. While H-Pro-pNA.TFA is a substrate for these enzymes, their specificity extends to a variety of other N-terminal amino acids. Aminopeptidase activity is generally defined as the catalysis of the removal of amino acids from the N-terminal end of peptides, oligopeptides, or proteins. google.com These enzymes can be unspecific regarding the amino acid they cleave from the N-terminus. google.com
Profiling of Prolyl Oligopeptidase Activity
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain. The substrate this compound is not a direct substrate for POP as it lacks an internal proline residue. However, related chromogenic substrates like Z-Gly-Pro-pNA and Suc-Ala-Pro-pNA are commonly used to assay POP activity. dtu.dkpnas.orgmedchemexpress.comresearchgate.net Studies using these substrates have been instrumental in characterizing the kinetic parameters of POP from various sources. For example, the prolyl endopeptidase from Aspergillus niger showed optimal activity at 42°C, while the enzyme from Sphingomonas capsulata was most active at 43°C. dtu.dk The thermal stability of POP from Aspergillus oryzae has also been investigated, showing it to be stable up to 50°C. dtu.dk
Research has shown that POP has an extended substrate-binding region, with at least five subsites involved in enzyme-substrate binding. dcu.ie A proline residue in the P1 position is essential for cleavage. dcu.ie The kinetic parameters for the hydrolysis of Z-Gly-Pro-pNA by recombinant porcine PEP have been determined, with Km values reported in the micromolar range and kcat values indicating efficient catalysis. uni-halle.de
Specificity Studies of Dipeptidyl Peptidase IV (DPPIV)
Dipeptidyl Peptidase IV (DPPIV or CD26) is a serine exopeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides, where Xaa can be various amino acids. H-Pro-pNA, along with similar substrates like Gly-Pro-pNA and Ala-Pro-pNA, is extensively used to study DPPIV specificity. medchemexpress.comnih.gov
The specificity of DPPIV is primarily dictated by the P1 and P2 residues of the substrate. The S1 subsite of the enzyme accommodates the proline residue, while the S2 subsite interacts with the N-terminal amino acid. pnas.org Studies with various Xaa-Pro-pNA substrates have shown that DPPIV from mammalian sources has Km values ranging from 9 to 130 μM. nih.gov For instance, Pro-Pro-pNA exhibits the lowest Km, while Gly-Pro-pNA has the highest. nih.gov The catalytic efficiency (kcat/Km) is significantly influenced by the amino acid in the P1 position, with proline being highly favored. researchgate.net
The table below summarizes the kinetic parameters of human DPPIV for different dipeptide p-nitroanilide substrates.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pro-Pro-pNA | 9 | - | - |
| Ala-Pro-pNA | - | - | 1.8 x 10⁴ |
| Gly-Pro-pNA | 130 | - | 3.6 x 10² |
| Ser-Pro-pNA | - | - | 1.1 x 10² |
| Data sourced from multiple studies on mammalian and human DPPIV. nih.govresearchgate.net |
Examination of Tripeptidyl Peptidase Substrate Preferences
Tripeptidyl peptidases (TPPs) are exopeptidases that cleave tripeptides from the N-terminus of a substrate. google.comgoogle.com While this compound is not a direct substrate for TPPs, related chromogenic substrates like Ala-Ala-Pro-pNA are utilized to study their activity. medchemexpress.com Some TPPs are proline-specific and can cleave substrates with proline at the P1 or P1' position. google.comgoogle.com For instance, certain proline-tolerant TPPs can cleave tripeptides from the N-terminus of peptides that have proline at the P1 position. google.com
The substrate L-Alanyl-L-alanyl-L-phenylalanine 4-methyl-coumaryl-7-amide (AAF-MCA) is a classic substrate for TPP-I and TPP-II. researchgate.net However, studies have shown that other peptidases, such as aminopeptidase N/CD13, can also hydrolyze this substrate, necessitating caution in its use for specific TPP assays. researchgate.net
Elucidation of P-Site Preferences in Peptidase-H-Pro-pNA.TFA Interactions
The interaction between a peptidase and its substrate is defined by a series of subsites (S sites) on the enzyme that accommodate the amino acid residues (P sites) of the substrate. The scissile bond is located between the P1 and P1' residues.
For Dipeptidyl Peptidase IV (DPPIV) , the S1 subsite has a strong preference for proline at the P1 position. pnas.org This hydrophobic pocket is formed by residues such as Tyr662, Tyr666, Val656, Trp659, and Val711. pnas.org The S2 subsite, which binds the P2 residue, is anchored by a Glu205-Glu206 motif that interacts with the free amino terminus of the substrate. pnas.org
In Prolyl Oligopeptidase (POP) , the P1 position of the substrate must be proline. dcu.ie The enzyme exhibits a preference for a hydrophobic residue at the P1' position. dcu.ie
For Tripeptidyl Peptidases , some are proline-tolerant and can accommodate proline at the P1 or P1' position. google.comgoogle.com
The specificity of various serine proteases can also be explored at positions further from the cleavage site, such as the P5' position. uq.edu.au
Competitive Binding Assays for Relative Specificity Determination
Competitive binding assays are a powerful tool for determining the relative specificity of an enzyme for different substrates. In this type of assay, a labeled substrate (like a radiolabeled or fluorescently tagged peptide) competes with unlabeled substrates for binding to the enzyme's active site. acs.orguni-regensburg.de
For example, the relative specificity of a prolyl endopeptidase for a 13-mer peptide substrate versus Suc-Ala-Pro-pNA was determined in a competitive assay. pnas.org The initial rates of hydrolysis for both substrates were measured simultaneously to calculate the relative kcat/KM values. pnas.org Similarly, competitive binding assays have been used to determine the binding affinities of various ligands to the neuropeptide Y Y2 receptor. acs.orguni-regensburg.de
These assays can also be used to assess the impact of mutations on binding specificity. For instance, competition binding assays were used to validate differences in binding preferences between wild-type and mutant SH2 domains for various phosphopeptides.
Applications of H Pro Pna.tfa in Diverse Biological Systems
Detection and Characterization of Microbial Peptidase Activities
H-Pro-pNA.TFA is frequently employed to detect and characterize prolyl aminopeptidases in various microorganisms. sigmaaldrich.comchemdad.com These enzymes play crucial roles in the breakdown of proteins and peptides, making them important for microbial physiology and pathogenesis. mdpi.com The hydrolysis of this compound results in the release of p-nitroaniline, a chromophore that can be measured spectrophotometrically, providing a direct assessment of enzyme activity. nih.govd-nb.info
For instance, studies have utilized this compound to characterize prolyl aminopeptidases from bacteria like Porphyromonas gingivalis and fungi such as Aspergillus oryzae. sigmaaldrich.comnih.gov In a study on P. gingivalis, H-Gly-Pro-pNA was rapidly hydrolyzed, indicating typical dipeptidyl peptidase IV activity. nih.gov Similarly, the prolyl aminopeptidase (B13392206) from Aspergillus oryzae was shown to efficiently hydrolyze substrates with an N-terminal proline residue. sigmaaldrich.com The kinetic parameters of these enzymes, such as the Michaelis constant (K_m) and catalytic rate (k_cat), can be determined using this substrate, offering insights into their efficiency and substrate specificity.
Below is a table summarizing the use of proline-p-nitroanilide substrates in characterizing microbial peptidases:
| Microorganism | Enzyme | Substrate(s) | Key Finding |
|---|---|---|---|
| Flavobacterium meningosepticum | Prolyl Endopeptidase | Z-Gly-Pro-pNA, Suc-Ala-Pro-pNA | Demonstrated post-proline cleaving activity. nih.gov |
| Sphingomonas capsulata | Prolyl Endopeptidase | Z-Gly-Pro-pNA, Suc-Ala-Pro-pNA | Showed significant activity against the chromogenic substrates. nih.gov |
| Myxococcus xanthus | Prolyl Endopeptidase | Suc-Ala-Pro-pNA | Exhibited higher specificity for the substrate compared to other bacterial peptidases. nih.govnih.gov |
| Porphyromonas gingivalis | Dipeptidyl Peptidase IV | H-Gly-Pro-pNA, H-Arg-Pro-pNA, H-Ala-Pro-pNA | Rapidly hydrolyzed substrates with N-terminal Gly-Pro, Arg-Pro, and Ala-Pro sequences. nih.gov |
Investigation of Enzymatic Processes in Eukaryotic Systems (e.g., Mammalian Peptidases)
In eukaryotic systems, this compound and similar substrates are instrumental in studying the activity of various peptidases, such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase. nih.govdcu.ie These enzymes are involved in numerous physiological processes, including hormone regulation, immune response, and neuropeptide metabolism. nih.gov
For example, Gly-Pro-pNA has been used to measure the activity of X-prolyl dipeptidyl-aminopeptidase (dipeptidyl aminopeptidase IV) from human submaxillary gland. nih.govpeptide.co.jp The enzyme showed high specificity for this substrate. nih.gov The study of such enzymes is crucial for understanding their roles in both normal physiology and disease states.
The following table details the application of proline-p-nitroanilide substrates in the study of mammalian peptidases:
| Enzyme | Source | Substrate | Significance |
|---|---|---|---|
| X-Prolyl Dipeptidyl-Aminopeptidase (DPP-IV) | Human Submaxillary Gland | Gly-Pro-pNA | Used to determine substrate specificity. nih.govpeptide.co.jp |
| Prolyl Oligopeptidase | Bovine Serum | Z-Gly-Pro-pNA | Utilized for activity detection and characterization. dcu.ie |
| Dipeptidyl Peptidase IV-like activity | Bovine Serum | Not specified | Purification and characterization of a novel enzyme. dcu.ie |
Role in the Identification and Validation of Protease Inhibitors
A critical application of this compound is in the screening and validation of protease inhibitors. chemimpex.comescholarship.org Protease inhibitors are a major class of therapeutic agents used to treat a variety of diseases, including viral infections and cancer. nih.govdiva-portal.org The assay principle is straightforward: the ability of a test compound to inhibit the enzymatic cleavage of this compound is measured, providing a quantitative assessment of its inhibitory potency.
This substrate is particularly useful in high-throughput screening (HTS) campaigns to identify novel inhibitor candidates from large chemical libraries. chemimpex.com For instance, in the development of inhibitors for serine proteases, chromogenic substrates like this compound are essential for determining the inhibitory constants (K_i) of potential drug molecules. medchemexpress.comnih.gov
The table below provides examples of how proline-p-nitroanilide substrates are used in protease inhibitor studies:
| Target Protease | Inhibitor Type | Substrate | Application |
|---|---|---|---|
| Tripeptidyl Peptidase | Chromogenic Substrate | Ala-Phe-Pro-pNA TFA | Used to test tripeptidyl peptidase activity for inhibitor screening. medchemexpress.commedchemexpress.com |
| Prolyl Endopeptidase (PEP) | Peptides from Sodium Caseinate | Z-Gly-Pro-pNA | Determined the competitive inhibition and IC50 values of inhibitory peptides. researchgate.net |
| SARS-CoV-2 3CL Protease | Small Molecule Inhibitors | Not specified | Development of potent and selective protease inhibitors for COVID-19 therapy. nih.gov |
Contribution to Understanding Protein Interactions and Biological Pathways
Beyond its use in simple enzyme assays, this compound contributes to the broader understanding of protein-protein interactions and complex biological pathways. chemimpex.com By serving as a tool to probe the activity of specific proteases, researchers can infer the roles of these enzymes within larger cellular networks. nih.govnih.gov
For example, changes in the activity of a particular peptidase, as measured by the hydrolysis of this compound, can indicate its involvement in a specific signaling cascade or metabolic pathway. This information is valuable for constructing interaction maps and understanding how cellular processes are regulated. d-nb.infod-nb.info While this compound itself does not directly measure protein-protein interactions, it provides functional data that complements other techniques like yeast two-hybrid systems and co-immunoprecipitation. nih.gov
The use of this compound and related substrates in elucidating biological pathways is summarized below:
| Biological Context | Enzyme/Pathway Studied | Substrate | Contribution |
|---|---|---|---|
| Celiac Sprue Pathogenesis | Bacterial Prolyl Endopeptidases | Suc-Ala-Pro-pNA | Evaluated enzyme activity and specificity for gluten peptides, providing insights for potential therapeutic applications. nih.gov |
| Influenza Virus Activation | TMPRSS2 (Transmembrane Protease, Serine 2) | Fluorogenic substrates | Identified synthetic inhibitors that block viral propagation. portlandpress.com |
| Protein Degradation | Prolyl Endopeptidases | Z-Gly-Pro-pNA | Studied the role of these enzymes in the breakdown of proline-rich peptides. nih.gov |
Synthetic Considerations for Chromogenic Proline Derivatives Like H Pro Pna.tfa
Strategies for the Chemical Synthesis of p-Nitroanilide Peptides
The synthesis of peptide p-nitroanilides, including H-Pro-pNA, presents a chemical challenge primarily due to the low nucleophilicity of the amino group in p-nitroaniline (pNA). researchgate.netresearchgate.net This characteristic makes the direct formation of an amide bond between the proline carboxyl group and pNA difficult. To overcome this, several synthetic strategies have been developed.
One common approach is the use of coupling reagents that activate the carboxylic acid group of the amino acid, making it more susceptible to nucleophilic attack by the weakly basic pNA. However, this method can be inefficient. researchgate.net
A more advanced and efficient strategy involves solid-phase peptide synthesis (SPPS) utilizing a specialized aryl hydrazine (B178648) resin. researchgate.netosti.gov This method proceeds as follows:
The peptide is assembled on the aryl hydrazine resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. researchgate.netosti.gov
Once the peptide chain is complete, the peptide hydrazide resin undergoes mild oxidation, for example with N-bromosuccinimide (NBS) in the presence of pyridine. This step activates the resin. researchgate.netosti.gov
The activated acyl diazene (B1210634) resin then readily reacts with the weak nucleophile, p-nitroaniline, to form the desired peptide p-nitroanilide. researchgate.netosti.gov
The final step involves the cleavage of the peptide from the resin and removal of any remaining protecting groups using a strong acid, typically trifluoroacetic acid (TFA). researchgate.netosti.gov
This solid-phase approach offers several advantages, including the ability to synthesize longer peptide p-nitroanilides without significant limitations on the amino acid composition and with minimal racemization of the C-terminal amino acid. researchgate.netosti.gov
An alternative to using p-nitroaniline directly involves the use of a p-nitroanilide analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which can be more readily incorporated into the peptide chain during solid-phase synthesis. researchgate.net
Application of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Purification Processes
Trifluoroacetic acid (TFA) is a strong acid that plays a crucial role in the synthesis of peptides, including chromogenic derivatives like H-Pro-pNA. sb-peptide.comgenscript.com Its primary applications are in the cleavage of the synthesized peptide from the solid-phase resin and in the purification process.
During the final step of solid-phase peptide synthesis (SPPS), a cleavage cocktail containing TFA is used to break the bond linking the peptide to the resin support. genscript.comsigmaaldrich.com For many resin types, a solution of 95% aqueous TFA is effective for this purpose. sigmaaldrich.com This process also serves to remove most of the side-chain protecting groups from the amino acid residues. sigmaaldrich.com
In the context of purification by reversed-phase high-performance liquid chromatography (RP-HPLC), TFA is commonly used as an ion-pairing reagent in the mobile phase, typically at a concentration of 0.1%. peptide.comnih.gov The TFA anions pair with the positively charged sites on the peptide, neutralizing the charge and improving the peak shape during chromatographic separation. peptide.com This leads to higher resolution and more efficient purification. nih.gov
Following cleavage and purification, the final peptide product is often obtained as a TFA salt (e.g., H-Pro-pNA.TFA). genscript.comambiopharm.com This is a direct consequence of its use in the cleavage and HPLC steps. ambiopharm.com While the TFA salt is suitable for many research applications, it's important to note that TFA can have biological effects and may interfere with certain cell-based assays. sb-peptide.comgenscript.comnih.gov For such applications, the TFA counter-ion can be exchanged for a more biocompatible one, such as acetate (B1210297) or hydrochloride, through a process like ion exchange. peptide.comambiopharm.com
Purification Methodologies for Synthetic Chromogenic Substrates (e.g., Reversed-Phase HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for purifying synthetic peptides and their derivatives, including chromogenic substrates like H-Pro-pNA. nih.govresearchgate.netnih.gov This technique separates molecules based on their hydrophobicity.
The general procedure for purifying a crude peptide product after synthesis and cleavage from the resin is as follows:
The crude peptide is dissolved in a minimal amount of a suitable solvent, often the aqueous component of the HPLC mobile phase (e.g., 0.1% TFA in water). peptide.com
The solution is injected onto an RP-HPLC column, which contains a nonpolar stationary phase, most commonly silica (B1680970) particles chemically modified with octadecyl (C18) or butyl (C4) alkyl chains. nih.govresearchgate.net
A mobile phase, consisting of a polar solvent (like water with 0.1% TFA) and an organic modifier (like acetonitrile (B52724) with 0.1% TFA), is passed through the column. peptide.comnih.gov
A gradient of increasing organic modifier concentration is typically used to elute the bound peptides. peptide.com Peptides with greater hydrophobicity will interact more strongly with the stationary phase and thus elute at a higher concentration of the organic modifier. nih.gov
Fractions are collected as they elute from the column, and those containing the pure desired product are identified, pooled, and then lyophilized (freeze-dried) to obtain the final purified peptide as a solid.
The choice of column (e.g., C18 for most peptides, C4 for more hydrophobic or longer peptides) and the gradient profile can be optimized to achieve the best separation for a particular chromogenic substrate. peptide.comnih.gov The purity of the final product is typically assessed by analytical RP-HPLC and mass spectrometry. peptide.com
Considerations for Enhancing Solubility and Stability of Synthesized Probes
The solubility and stability of synthetic chromogenic probes are critical for their utility in enzymatic assays. Several factors can be manipulated during the design and synthesis process to improve these properties.
Solubility:
Salt Form: The counter-ion associated with the peptide can influence its solubility. While TFA salts are common due to the synthesis process, in some cases, exchanging it for an acetate or hydrochloride salt can improve solubility in aqueous buffers. ambiopharm.com
Incorporation of Solubilizing Moieties: For probes that are inherently hydrophobic, chemical modifications can be made to enhance their water solubility. This can include the incorporation of polar groups, such as polyethylene (B3416737) glycol (PEG) units or charged residues, into the probe's structure. bilkent.edu.tr For instance, the introduction of glucose-conjugated moieties has been shown to significantly improve the water solubility of fluorescent probes. nih.gov
pH of the Solution: The pH of the buffer can affect the charge state of the amino and carboxyl groups on the peptide, thereby influencing its solubility. Experimenting with different pH values can help identify the optimal conditions for dissolving a particular probe.
Use of Co-solvents: In cases of poor aqueous solubility, organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to prepare stock solutions, which are then diluted into the aqueous assay buffer. caymanchem.com
Stability:
N- and C-terminal Modifications: Modifying the N-terminus (e.g., with an acetyl group) and the C-terminus (e.g., with an amide group) can increase the metabolic stability of peptides by making them more resistant to degradation by exopeptidases. biocat.com
Protecting Groups: The use of protecting groups, such as the tri-benzoyl groups on some chromogenic agents, can enhance both stability and solubility. scbt.com
Storage Conditions: Proper storage is crucial for maintaining the stability of the synthesized probe. Typically, lyophilized peptides are stored at -20°C or lower to prevent degradation. caymanchem.compeptide.co.jp Aqueous solutions of the probes are generally less stable and are often recommended to be prepared fresh daily. caymanchem.com
Inclusion of Stabilizers: For enzymes that are unstable, the inclusion of agents like glycerol (B35011) and dithiothreitol (B142953) in the purification buffers can improve their stability. nih.govcambridge.org While this applies to the enzyme, similar considerations for the stability of the substrate in the assay buffer may be relevant.
Emerging Research Directions and Methodological Advancements
Development of Novel Assays for Proline-Specific Enzyme Detection
The classic application of H-Pro-pNA and similar chromogenic substrates involves measuring enzyme activity in cell lysates or purified enzyme preparations. uantwerpen.be However, research is moving towards developing assays that can function in more complex biological environments, including within living cells.
A significant advancement is the development of methods to measure intracellular enzyme activity. Traditional assays require cell lysis, which prevents the distinction between intracellular and extracellular enzyme functions. uantwerpen.be Novel methods are being developed to overcome this limitation. For example, researchers have created an assay to measure intracellular prolyl oligopeptidase (PREP) activity using a specific, cell-permeable substrate in conjunction with nitroblue tetrazolium chloride salt (NBT). uantwerpen.be While this specific assay doesn't use H-Pro-pNA, it establishes a methodological framework that could be adapted for other proline-specific enzymes and substrates.
The versatility of p-nitroanilide substrates allows them to be used for a variety of proline-specific enzymes. H-Pro-pNA itself is a substrate for prolyl aminopeptidase (B13392206), which cleaves a single proline from the N-terminus of peptides. sigmaaldrich.comnih.govmpbio.commpbio.com Other related substrates are used to assay different classes of proline-targeting enzymes.
Table 1: Examples of Proline-Specific Enzymes and Associated Chromogenic Substrates
| Enzyme | Common Substrate(s) | Application Notes |
|---|---|---|
| Prolyl Aminopeptidase | H-Pro-pNA.TFA | Colorimetric substrate for enzymes that release N-terminal proline. sigmaaldrich.commpbio.com |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | Used to screen for DPP-IV inhibitors, relevant in diabetes research. cymitquimica.comnih.govbmrservice.comsigmaaldrich.comacs.orgnih.gov |
| Prolyl Oligopeptidase (POP) / Prolyl Endopeptidase | Z-Gly-Pro-pNA, Suc-Ala-Pro-pNA | Used to measure the activity of enzymes that cleave peptide bonds on the carboxyl side of proline residues. nih.govnih.govtoyobo.co.jp |
This table is generated based on data from multiple sources. sigmaaldrich.commpbio.comcymitquimica.comnih.govbmrservice.comsigmaaldrich.comacs.orgnih.govnih.govnih.govtoyobo.co.jp
The development of these novel assays is crucial for understanding the specific roles of enzymes in cellular processes, such as the involvement of proline iminopeptidase (PIP) in bacterial motility and host immunity, where its enzymatic activity was confirmed using this compound. nih.gov
Integration of this compound-Based Assays with Advanced Analytical Techniques (e.g., Mass Spectrometry for product analysis)
This integrated approach typically involves two stages:
Initial Screening: An this compound-based or similar chromogenic assay is used for rapid, high-throughput screening to identify potential enzyme inhibitors or to quantify general enzymatic activity. nih.govacs.org
Detailed Characterization: Hits from the initial screen are then subjected to more detailed analysis. Mass spectrometry is used to identify the precise cleavage sites in more complex, physiologically relevant peptide substrates, determine the identity of reaction products, and elucidate the mechanism of inhibition. nih.govnih.govnih.gov
For example, in the search for novel DPP-IV inhibitors from bovine α-lactalbumin, researchers first used a Gly-Pro-pNA-based assay to screen for inhibitory activity in protein hydrolysates. nih.gov The most active fractions were then analyzed using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI MS/MS) to identify the specific amino acid sequences of the inhibitory peptides. nih.gov Similarly, HPLC is used to monitor the decrease in a substrate and the build-up of products when studying the activity of prolyl endopeptidases on longer gluten-derived peptides, which cannot be assayed directly with a simple chromogenic substrate. nih.gov
This combination allows for both the efficiency of the colorimetric assay and the detailed molecular insights provided by mass spectrometry, which is essential for modern drug discovery and the characterization of product quality attributes in biopharmaceuticals. nih.govplos.org
Potential for Biosensor Applications in Enzyme Activity Monitoring
The principle of this compound—enzymatic cleavage leading to a detectable signal—is the foundation of many biosensor designs. nih.gov While direct applications of this compound in commercial biosensors are not yet widespread, there is significant potential. Such biosensors could enable real-time, continuous monitoring of enzyme activity, a major advancement over endpoint or kinetic assays performed in a lab.
Potential biosensor designs could involve:
Immobilized Substrate: this compound could be tethered to a surface (e.g., an electrode or an optical fiber). The presence of a specific protease in a sample would cleave the p-nitroaniline, which could be detected electrochemically or optically.
Immobilized Enzyme: An enzyme could be immobilized on a sensor surface, and the sensor would measure the conversion of this compound from a sample solution, allowing for the quantification of substances that inhibit or activate the enzyme.
The development of activity-based sensors is a rapidly advancing field. acs.org For instance, sophisticated systems using peptide nucleic acid (PNA) probes linked to a CRISPR-Cas12a reporting system have been designed to detect protease activity. acs.org In this system, protease cleavage of a peptide linker alters the conformation of a PNA-DNA hybrid, triggering a fluorescent signal. acs.org Although technologically different, this illustrates the broader trend of converting proteolytic events into measurable signals, a principle that could be applied using simpler and more cost-effective substrates like this compound for specific applications. The chemical stability and resistance to enzymatic degradation of PNA itself also make it a promising component in the development of biosensors and molecular tools. rsc.org
Future Perspectives in Enzymology and Protease Research
Proteases are no longer seen as simple digestive enzymes but as critical regulators of almost every biological process, including cell signaling, inflammation, and protein processing. nih.govnih.gov This complexity drives the need for more advanced research tools.
Future research involving substrates like this compound is likely to focus on several key areas:
High-Throughput Screening (HTS): The simplicity and reliability of chromogenic substrates make them ideal for the primary screening of large compound libraries to find new enzyme inhibitors. nih.gov This is particularly relevant for therapeutic targets like DPP-IV in diabetes and furin in infectious diseases and cancer. nih.govmdpi.com
Multiplexed Assays: The development of multiplex substrate profiling by mass spectrometry (MSP-MS) allows for the simultaneous characterization of a protease's activity against hundreds of different peptide substrates. nih.gov While this compound assays a single linkage, it can serve as a starting point or a complementary validation tool in these broader, more complex studies.
Activity-Based Probes (ABPs): Research into ABPs, which are molecules that covalently bind to the active site of an enzyme, is a major frontier. frontiersin.org These probes can be tagged with reporters (like fluorescent dyes) to visualize enzyme activity in cells and tissues, providing spatial and temporal information that is unattainable with traditional assays.
Disease Diagnostics: As the roles of specific proteases in diseases become clearer, assays for their activity could become powerful diagnostic tools. bmrservice.com The stability and ease of use of this compound-based assays make them attractive candidates for development into clinical diagnostic kits.
Q & A
Q. What is the primary biochemical role of H-Pro-pNA.TFA in enzymatic assays?
this compound is a chromogenic substrate widely used to study protease activity, particularly for enzymes like prolyl endopeptidases. Upon cleavage, it releases para-nitroaniline (pNA), which absorbs at 410 nm, enabling kinetic monitoring . Researchers should confirm solubility in assay buffers (e.g., Tris-HCl or phosphate buffers) and ensure compatibility with detection systems to avoid interference from trifluoroacetate counterions.
Q. How should this compound be stored to maintain stability in long-term experiments?
Store lyophilized this compound at –20°C in airtight, desiccated containers to prevent hydrolysis. For working solutions, prepare fresh aliquots in dimethyl sulfoxide (DMSO) or assay buffer, and avoid repeated freeze-thaw cycles. Validate stability via HPLC or spectrophotometric checks before critical experiments .
Q. What controls are essential when using this compound to validate protease activity?
Include (i) a no-enzyme control to assess non-enzymatic hydrolysis, (ii) a competitive inhibitor control (e.g., Z-Pro-Prolinal for prolyl endopeptidases), and (iii) a positive control with a known enzyme preparation. Normalize activity measurements to baseline absorbance and account for buffer pH effects on pNA release .
Advanced Research Questions
Q. How can researchers resolve conflicting kinetic data (e.g., Km, Vmax) from this compound-based assays across studies?
Discrepancies often arise from variations in enzyme purity, substrate concentration gradients, or assay conditions (e.g., ionic strength, temperature). To address this:
Q. What methodological strategies optimize this compound use in high-throughput screening (HTS) for protease inhibitors?
- Substrate Saturation : Pre-determine the optimal [this compound] using pilot Km experiments.
- Signal-to-Noise Ratio : Use microplate readers with ≤5% coefficient of variation (CV) for absorbance measurements.
- Automation : Employ liquid handlers for consistent substrate dispensing and minimize edge effects in 96-/384-well plates.
- Data Normalization : Include internal controls (e.g., DMSO-only wells) and use Z'-factor analysis to assess assay robustness .
Q. How can researchers validate the specificity of this compound for a target protease in complex biological matrices (e.g., cell lysates)?
- Inhibitor Profiling : Test against broad-spectrum protease inhibitors (e.g., PMSF, E-64) and isoform-specific inhibitors.
- Mutant Enzymes : Use CRISPR-edited cell lines lacking the target protease to confirm signal loss.
- Orthogonal Validation : Correlate activity with Western blotting or activity-based protein profiling (ABPP) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing time-dependent pNA release kinetics?
Fit absorbance-time data to a first-order kinetic model using nonlinear regression (e.g., GraphPad Prism). Report parameters like kcat and Km with 95% confidence intervals. For discontinuous assays, ensure sampling intervals align with the linear phase of product formation .
Q. How should researchers document this compound-based experiments to meet NIH reproducibility guidelines?
- Metadata : Record substrate lot numbers, enzyme sources, and buffer compositions.
- Raw Data : Archive absorbance traces, calibration curves, and instrument settings.
- Protocols : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and share via repositories like Zenodo or Figshare .
Troubleshooting and Contradictions
Q. Why might this compound exhibit unexpected hydrolysis in negative controls?
Contamination by trace proteases or metal ions (e.g., from buffers) is common. Mitigate by:
Q. How to reconcile discrepancies between this compound activity and in vivo protease function?
In vitro assays may not reflect cellular redox states, compartmentalization, or post-translational modifications. Complement with:
- Cell-based assays (e.g., FRET substrates).
- In silico docking studies to assess substrate-enzyme interactions under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
